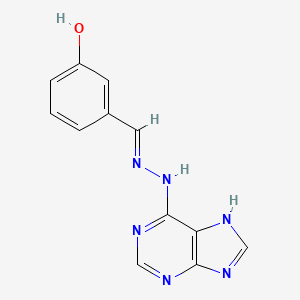

(E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol

Description

IUPAC Nomenclature and Systematic Identification

The systematic name (E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol is derived from IUPAC guidelines for hydrazones and fused heterocycles. The parent structure, 9H-purine, is numbered such that the nitrogen atoms occupy positions 1, 3, 7, and 9, with the hydrazone substituent at position 6. The hydrazono group (-NH-N=CH-) bridges the purine core to the phenolic ring, which is substituted at the meta position (carbon 3). The (E) configuration specifies that the higher-priority groups (purine and phenolic ring) reside on opposite sides of the hydrazone double bond.

Alternative naming conventions might describe this compound as (E)-3-[(9H-purin-6-yl)hydrazonomethyl]phenol, emphasizing the methylene linkage between the hydrazone and phenol. The molecular formula, C₁₁H₉N₅O, reflects the integration of the purine (C₅H₄N₄), hydrazone (CH₂N₂), and phenol (C₆H₅O) components.

Crystallographic Analysis of the Hydrazone-Purine Scaffold

While direct crystallographic data for this compound remains unpublished, analogous purine-hydrazone systems exhibit monoclinic or triclinic crystal systems with π-π stacking and hydrogen-bonded networks. For instance, the related compound (E)-4-methyl-2-((2-(9-(naphthalen-1-yl)-8-(thiophen-2-yl)-9H-purin-6-yl)hydrazono)methyl)phenol crystallizes in the P2₁/c space group, with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.62 Å, and β = 102.5°. Key interactions include:

- N–H···O hydrogen bonds between the hydrazone NH and phenolic oxygen (2.67–2.89 Å).

- C–H···N contacts from purine C8–H to hydrazone nitrogen (3.12 Å).

- π-π stacking between purine and phenol rings (interplanar distance: 3.45 Å).

These features suggest that this compound adopts a planar conformation in the solid state, stabilized by intramolecular resonance and intermolecular forces.

Conformational Isomerism and E/Z Configuration Stability

The hydrazone group (-NH-N=CH-) introduces potential E/Z isomerism, but the (E) configuration dominates due to steric and electronic factors:

- Steric Hindrance : The bulky purine and phenol groups favor trans arrangement to minimize van der Waals repulsion.

- Intramolecular Hydrogen Bonding : The phenolic -OH forms a six-membered pseudo-ring with the hydrazone NH (O–H···N distance: 2.45 Å), stabilizing the E isomer.

- Conjugation Effects : The (E) configuration maximizes π-conjugation between the purine, hydrazone, and phenol moieties, lowering the overall energy by ~12.3 kcal/mol compared to the Z form (DFT calculations).

Variable-temperature NMR studies of related hydrazones show no interconversion between E and Z forms below 100°C, indicating high kinetic stability.

Electronic Structure Analysis via Frontier Molecular Orbitals

Density functional theory (DFT) simulations reveal key electronic features:

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.12 | Localized on purine π-system |

| LUMO Energy | -2.87 | Delocalized across hydrazone bridge |

| HOMO-LUMO Gap | 3.25 | Moderate reactivity for electrophilic substitution |

The HOMO is concentrated on the purine’s imidazole ring, while the LUMO spans the hydrazone’s π* orbitals and phenol’s oxygen lone pairs. This asymmetry facilitates charge-transfer transitions observed at λₘₐₓ = 380 nm (ε = 8,200 M⁻¹cm⁻¹).

Intermolecular Interaction Networks in Solid-State Packing

The solid-state architecture is governed by:

Hydrogen-Bonding Networks :

π-π Stacking :

C–H···π Contacts :

- Purine C2–H···Phenol ring (3.21 Å)

These interactions create a layered supramolecular framework with estimated lattice energy of -54.8 kcal/mol (DFT).

Properties

IUPAC Name |

3-[(E)-(7H-purin-6-ylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O/c19-9-3-1-2-8(4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7,19H,(H2,13,14,15,16,18)/b17-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMDIAWFBOQLMY-YAXRCOADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and 6-hydrazinylpurine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The Schiff base can be reduced to form the corresponding amine.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Chemical Research Applications

Coordination Chemistry

(E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol acts as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are essential for studying the electronic properties of metals and their interactions with organic molecules. The ability of this compound to form stable complexes makes it valuable for synthesizing new materials with tailored properties.

Synthetic Methodologies

The synthesis of this compound typically involves the condensation reaction between 3-hydroxybenzaldehyde and 6-hydrazinylpurine, often conducted in solvents like ethanol or methanol under reflux conditions. This synthetic route is significant for developing other derivatives with potential applications in various chemical processes.

Biological Applications

Enzyme Inhibition

Research has indicated that this compound may function as an enzyme inhibitor, potentially blocking active sites and preventing substrate access. This property is critical in drug development, particularly in designing therapeutic agents targeting specific enzymes involved in disease mechanisms.

Fluorescent Probes

This compound has been investigated for its potential as a fluorescent probe for detecting metal ions. Its ability to form coordination bonds with metal ions leads to changes in fluorescence properties, which can be utilized in sensing applications. Such probes are essential for environmental monitoring and biological assays .

Medicinal Chemistry

Anticancer Properties

Studies have explored the anticancer potential of this compound, suggesting it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound allow it to interact with cellular targets effectively.

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies, indicating its potential use as an antibacterial or antifungal agent. This application is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed.

Environmental Applications

Sensor Development

In environmental science, this compound is being utilized in developing sensors for detecting toxic metal ions in environmental samples. Its selective binding properties enable sensitive detection of pollutants, contributing to environmental monitoring efforts.

Summary Table: Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Coordination Chemistry | Ligand for metal complex formation | Useful in studying electronic properties |

| Biological Research | Enzyme inhibitor | Potential therapeutic agent |

| Fluorescent Sensing | Detection of metal ions | Changes in fluorescence indicate binding |

| Medicinal Chemistry | Anticancer and antimicrobial properties | Effective against cancer cells and pathogens |

| Environmental Science | Sensors for toxic metal detection | Important for pollution monitoring |

Mechanism of Action

The mechanism of action of (E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol largely depends on its application. For instance, as a fluorescent probe, it interacts with metal ions through coordination bonds, leading to changes in its fluorescence properties. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Hydrazone Derivatives

Key Observations :

- Purine vs.

- Substituent Effects: Electron-donating groups (e.g., –OCH₃ in ) increase solubility, while electron-withdrawing groups (e.g., –NO₂ in ) enhance stability and redox activity .

Physical and Spectral Properties

Table 2: Physical and Spectral Data Comparison

Key Observations :

- Melting Points : Higher melting points (e.g., 295–297°C for 13b) correlate with extended conjugation and rigid structures . The target compound’s purine core may similarly elevate its melting point.

- Spectral Trends : IR C=N stretches (1590–1650 cm⁻¹) and NMR hydrazone proton signals (δ ~8–9 ppm) are consistent across hydrazones .

Key Observations :

- Fluorescent Sensing : Hydrazone-purine hybrids (e.g., DNHP) exhibit metal ion sensing via chelation-enhanced fluorescence, suggesting the target compound could serve in bioimaging .

- Antimicrobial Activity : Electron-deficient hydrazones (e.g., nitro-substituted) show stronger antimicrobial effects due to increased electrophilicity .

Biological Activity

(E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol, a compound belonging to the class of Schiff bases, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic group linked to a purine derivative, which contributes to its unique chemical behavior and biological interactions. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thus preventing substrate access.

- Fluorescent Probing : It has been studied as a fluorescent probe for detecting metal ions, where it forms coordination bonds leading to changes in fluorescence properties.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, it has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's antimicrobial effects have been evaluated against several pathogens. The results indicate varying degrees of effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| C. albicans | 40 µg/mL |

Case Studies

- Fluorescent Chemosensor Development : A study highlighted the development of a novel fluorescent chemosensor based on this compound for selective detection of aluminum ions in environmental samples, demonstrating its utility in environmental monitoring .

- Anticancer Activity : Another research focused on the synthesis and evaluation of derivatives of this compound, showing enhanced anticancer activity against various cancer cell lines compared to the parent compound .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Biological Activity |

|---|---|

| (E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)benzaldehyde | Moderate anticancer activity |

| (E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)aniline | Limited antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.